molecular formula C30H30N2O6 B2957160 3-hydroxy-4-(4-methoxybenzoyl)-1-(2-morpholinoethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 371225-85-3

3-hydroxy-4-(4-methoxybenzoyl)-1-(2-morpholinoethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2957160
CAS RN: 371225-85-3
M. Wt: 514.578
InChI Key: ORURHMJYFRJURD-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-1-(2-morpholinoethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C30H30N2O6 and its molecular weight is 514.578. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of complex organic compounds, including those similar in structure to 3-hydroxy-4-(4-methoxybenzoyl)-1-(2-morpholinoethyl)-5-(3-phenoxyphenyl)-1H-pyrrol-2(5H)-one, form the foundation of medicinal chemistry research. The exploration of chemical reactions, such as the formation of amides from alkoxy and alkylthio benzo[b]thiophen dioxides with morpholine, highlights the versatility and reactivity of such compounds in creating potentially bioactive molecules (Buggle, McManus, & O'sullivan, 1978). Similarly, the study of polymerization reactions in the presence of compounds related to 3-hydroxybenzoic acid and 3-hydroxycinnamic acid demonstrates the potential for synthesizing new polymeric materials with enhanced electrical conductivity and stability (Calvo, Rodríguez, Grande, Mecerreyes, & Pomposo, 2002).

Biological Activities and Applications

The investigation into the biological activities of phenyl ether derivatives and benzopyranylamine compounds provides insights into the potential therapeutic applications of molecules resembling this compound. Phenyl ether derivatives isolated from marine-derived fungi have shown significant antioxidant activities, suggesting their potential use in addressing oxidative stress-related conditions (Xu, Zhang, Zhu, Cao, & Zhu, 2017). Benzopyranylamine compounds, on the other hand, have demonstrated anti-tumor properties against various cancer cell lines, indicating their potential as chemotherapeutic agents (Jurd, 1996).

Antioxidant and Anticancer Potential

The diverse array of bioactive compounds derived from natural sources, including bromophenols from marine red algae, underscores the significance of natural products in drug discovery. These compounds exhibit potent antioxidant activities, comparable to established antioxidants like BHT and ascorbic acid, suggesting their utility in combating oxidative stress (Li, Li, Gloer, & Wang, 2011). Moreover, the synthesis of novel spiro heterocycles demonstrates the ongoing efforts in medicinal chemistry to design and develop new therapeutic agents, particularly for neurodegenerative diseases like Parkinson's disease (Antonov, Dmitriev, & Maslivets, 2019).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O6/c1-36-23-12-10-21(11-13-23)28(33)26-27(22-6-5-9-25(20-22)38-24-7-3-2-4-8-24)32(30(35)29(26)34)15-14-31-16-18-37-19-17-31/h2-13,20,27,33H,14-19H2,1H3/b28-26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKANSLJMWMLMFJ-BYCLXTJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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